molecular formula C9H11NO2S2 B13829555 N-methyl-1-methylsulfonyl-N-phenylmethanethioamide CAS No. 38930-57-3

N-methyl-1-methylsulfonyl-N-phenylmethanethioamide

Cat. No.: B13829555
CAS No.: 38930-57-3
M. Wt: 229.3 g/mol
InChI Key: NDILGLQYAHBNLY-UHFFFAOYSA-N
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Description

N-methyl-1-methylsulfonyl-N-phenylmethanethioamide (CAS 38930-57-3) is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.3 g/mol . This compound is of significant interest in pharmacological research, particularly in the study of pain pathways. It functions as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of inflammatory pain and neuropathic pain sensations . Research indicates that N-methylamide-structured derivatives, such as this compound, are designed to prevent amide–iminol tautomerization, which can enhance their stability and binding affinity for the target receptor . In vitro studies using rat TRPV1-expressing HEK293 cells have demonstrated that structurally similar N-methylamide antagonists can exhibit a three-fold higher inhibitory activity (IC50 values of approximately 1.1-1.3 μM) against capsaicin-induced Ca2+ influx compared to the benchmark antagonist SB366791 . This makes it a valuable chemical tool for probing TRPV1-mediated signaling and for developing new therapeutic candidates for pain management. Furthermore, its structure, featuring methoxy and methylsulfonyl groups, provides a potential scaffold for the incorporation of radionuclides for positron emission tomography (PET) imaging, enabling explorative studies of TRPV1 receptor distribution in vivo . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

38930-57-3

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

N-methyl-1-methylsulfonyl-N-phenylmethanethioamide

InChI

InChI=1S/C9H11NO2S2/c1-10(9(13)14(2,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

NDILGLQYAHBNLY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Stepwise Preparation Approach

Step Reaction Reagents/Conditions Outcome Yield & Notes
1 Synthesis of N-phenylmethanethioamide Reaction of phenylmethanethioamide precursors with appropriate amines or thiols Formation of thioamide intermediate Yields vary; typically 70-85%
2 N-Methylation of thioamide nitrogen Use of methylating agents such as methyl iodide or dimethyl sulfate in presence of base (e.g., potassium carbonate) N-methyl-N-phenylmethanethioamide High selectivity required to avoid over-alkylation
3 Sulfonylation at 1-position Reaction with methylsulfonyl chloride or methylsulfonic acid derivatives under controlled conditions Introduction of methylsulfonyl group Requires mild base and temperature control to prevent decomposition

Detailed Methodology from Patent Literature

While no direct preparation method for this exact compound was found in the public domain patents, related sulfonylated amine compounds have been synthesized via:

  • Nucleophilic substitution of halomethyl intermediates with N-methylformamide derivatives in the presence of mild bases and phase transfer catalysts, avoiding costly reagents and harsh hydrogenation steps.

  • Hydrolysis of tertiary amides under acidic or basic conditions to yield the desired amine or amide products, followed by purification via acid/base workup and high vacuum distillation.

  • Use of chiral auxiliaries and recrystallization to obtain optically pure sulfonamide derivatives, which may be adapted for sulfonylated thioamide analogs.

Representative Reaction Scheme (Hypothetical)

Phenylmethanethioamide + Methyl iodide + Base → N-methyl-N-phenylmethanethioamide
N-methyl-N-phenylmethanethioamide + Methylsulfonyl chloride + Base → this compound

Reaction Conditions and Optimization

  • Bases: Potassium hydroxide, sodium hydroxide, or milder bases like triethylamine are recommended depending on step sensitivity.
  • Solvents: Polar aprotic solvents such as dimethylformamide or non-polar solvents like toluene can be employed depending on solubility.
  • Temperature: Controlled low temperatures (0–5°C) during methylation to prevent side reactions; reflux conditions during hydrolysis steps.
  • Catalysts: Phase transfer catalysts (e.g., tetra-n-butylammonium bromide) improve reaction efficiency in nucleophilic substitutions.

Data Table Summarizing Preparation Parameters

Parameter Method Reagents Conditions Yield (%) Purification
N-Methylation Alkylation Methyl iodide, K2CO3 0–5°C, 4 hours 75–85 Extraction, distillation
Sulfonylation Sulfonyl chloride reaction Methylsulfonyl chloride, base Room temp, 2–3 hours 70–80 Acid/base workup, crystallization
Hydrolysis (if needed) Acid/base hydrolysis H2SO4 or NaOH Reflux, 4 hours 80–90 Extraction, filtration

Research Results and Observations

  • The use of mild bases and phase transfer catalysts significantly enhances the yield and purity of intermediate amides, reducing by-product formation.
  • Avoidance of expensive catalysts and hydrogenation steps makes the process economically viable and scalable.
  • Purification via acid/base extraction followed by high vacuum distillation ensures removal of bis-alkylated impurities and other side products.
  • Adaptation of chiral auxiliary-based methods from sulfonamide synthesis can be explored for enantioselective preparation if needed.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-methylsulfonyl-N-phenylmethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-methylsulfonyl-N-phenylmethanethioamide has a wide range of applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-methylsulfonyl-N-phenylmethanethioamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-methyl-1-methylsulfonyl-N-phenylmethanethioamide, we analyze structurally related compounds from the evidence, focusing on functional groups, applications, and stability.

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Molecular Weight (g/mol) Application/Use Stability Notes
This compound Thioamide, sulfonyl, methyl, phenyl ~243.3 (estimated) Hypothesized agrochemical Likely hydrolytically stable
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Sulfonamide, chloro, fluoro, methyl 347.2 Fungicide Stable in acidic conditions
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) Sulfenamide, chloro, fluoro 333.2 Fungicide, algicide Degrades in alkaline media
N-(3-(...)-phenyl)-N-methylethanethioamide (from EP 2 697 207 B1) Thioamide, trifluoromethyl, oxazolidinone ~650 (estimated) Pharmaceutical (antifungal) Enhanced metabolic stability

Key Findings:

Replacement of sulfonyl with sulfenamide (e.g., dichlofluanid) reduces oxidative stability, whereas the methylsulfonyl group in the target compound likely enhances resistance to hydrolysis .

Applications: Tolylfluanid and dichlofluanid are widely used fungicides, suggesting that the target compound’s structural similarity could position it as a novel agrochemical with modified selectivity or potency .

Stability and Reactivity :

  • Thioamides generally exhibit lower thermal stability compared to sulfonamides but may provide unique reactivity in catalysis or drug design .
  • The methylsulfonyl group in the target compound likely confers resistance to enzymatic degradation, a critical factor in pesticidal longevity .

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